Cas no 149204-93-3 (n-Fmoc-n'-methyl-l-asparagine)

n-Fmoc-N'-methyl-L-asparagine is a protected derivative of L-asparagine, featuring an Fmoc (9-fluorenylmethoxycarbonyl) group at the nitrogen and a methyl substitution at the amide nitrogen. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by providing orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions. The N'-methylation improves peptide stability by reducing hydrogen bonding and susceptibility to proteolysis. Its high purity and compatibility with standard coupling reagents make it a reliable building block for constructing complex peptides. The compound is particularly valuable in medicinal chemistry for introducing methylated asparagine residues, which can modulate peptide conformation and biological activity.
n-Fmoc-n'-methyl-l-asparagine structure
n-Fmoc-n'-methyl-l-asparagine structure
Product Name:n-Fmoc-n'-methyl-l-asparagine
CAS No:149204-93-3
MF:C20H20N2O5
MW:368.383205413818
CID:2432095
PubChem ID:95565906
Update Time:2025-10-31

n-Fmoc-n'-methyl-l-asparagine Chemical and Physical Properties

Names and Identifiers

    • n-fmoc-n'-methyl-l-asparagine
    • Fmoc-Asp(NHMe)-OH
    • D80359
    • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-methyl-L-asparagine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid
    • (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-N-methyl-succinamic acid
    • CS-0160385
    • 149204-93-3
    • MFCD30533782
    • AKOS037648678
    • BS-15151
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid
    • n-Fmoc-n'-methyl-l-asparagine
    • Inchi: 1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
    • InChI Key: GCQNMZCRYMMHTM-KRWDZBQOSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC(NC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 368.13722174g/mol
  • Monoisotopic Mass: 368.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 105

n-Fmoc-n'-methyl-l-asparagine Pricemore >>

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Additional information on n-Fmoc-n'-methyl-l-asparagine

Comprehensive Overview of n-Fmoc-n'-methyl-l-asparagine (CAS No. 149204-93-3): Applications and Research Insights

In the realm of peptide synthesis and pharmaceutical research, n-Fmoc-n'-methyl-l-asparagine (CAS No. 149204-93-3) stands as a pivotal building block. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with high precision. Its unique structure, featuring an N-methyl group and an Fmoc protecting group, enhances solubility and reduces aggregation during synthesis, making it a preferred choice for researchers.

The growing demand for peptide-based therapeutics has spotlighted compounds like n-Fmoc-n'-methyl-l-asparagine. With the rise of personalized medicine and biologics, this compound plays a critical role in developing targeted therapies for conditions such as diabetes, cancer, and autoimmune diseases. Recent studies highlight its utility in creating peptide-drug conjugates (PDCs), a hot topic in drug delivery systems.

One of the most searched questions in this domain is: "How does Fmoc protection improve peptide synthesis?" The answer lies in the compound's ability to prevent unwanted side reactions while maintaining stability under SPPS conditions. The Fmoc group can be selectively removed using mild bases like piperidine, preserving the integrity of the peptide chain. This feature aligns with the industry's shift toward green chemistry and sustainable practices.

Another trending topic is the use of N-methylated amino acids like n-Fmoc-n'-methyl-l-asparagine to enhance peptide bioavailability. N-methylation reduces hydrogen bonding, improving membrane permeability—a key challenge in oral peptide drug development. This aligns with frequent searches such as "How to improve peptide stability in vivo?" and "N-methylation effects on peptide properties."

From a technical perspective, CAS No. 149204-93-3 is characterized by its high purity (>98%) and compatibility with automated synthesizers. Researchers often inquire about "optimizing SPPS protocols for N-methylated amino acids", underscoring the need for detailed technical guidance. Best practices include extended coupling times and the use of activators like HATU or DIC to ensure efficient incorporation.

In conclusion, n-Fmoc-n'-methyl-l-asparagine exemplifies the intersection of chemical innovation and therapeutic advancement. Its applications span from academic research to industrial-scale peptide production, addressing pressing challenges in modern drug discovery. As the field evolves, this compound will remain integral to breakthroughs in biopharmaceuticals and precision medicine.

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